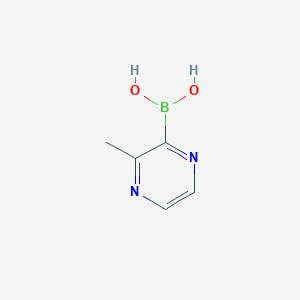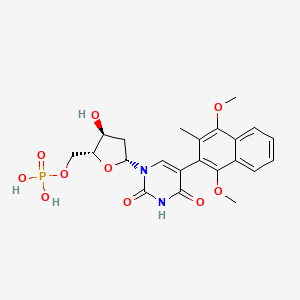
N-Acetylglycyl-L-histidylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycyl-L-histidylglycylglycine is a synthetic peptide composed of glycine, histidine, and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-histidylglycylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylglycyl-L-histidylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
Aplicaciones Científicas De Investigación
N-Acetylglycyl-L-histidylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
Mecanismo De Acción
The mechanism of action of N-Acetylglycyl-L-histidylglycylglycine involves its interaction with specific molecular targets and pathways. The histidine residue can participate in metal ion coordination and redox reactions, influencing cellular processes. The acetyl group can modulate the peptide’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-histidine: Similar structure but lacks the additional glycine residues.
N-Acetyl-L-carnosine: Contains a different amino acid sequence but shares the acetyl and histidine components.
N-Acetyl-L-homocarnosine: Similar to N-Acetyl-L-carnosine but with a different amino acid composition
Uniqueness
N-Acetylglycyl-L-histidylglycylglycine is unique due to its specific amino acid sequence and the presence of both acetyl and histidine residues.
Propiedades
Número CAS |
642441-94-9 |
|---|---|
Fórmula molecular |
C14H20N6O6 |
Peso molecular |
368.35 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)16-5-12(23)20-10(2-9-3-15-7-19-9)14(26)18-4-11(22)17-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,26)(H,20,23)(H,24,25)/t10-/m0/s1 |
Clave InChI |
HVRFYKARCUZZCB-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O |
SMILES canónico |
CC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)


![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)

![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)




![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)

